3,3'-Diaminobenzidine tetrahydrochloride
Overview
Description
3,3’-Diaminobenzidine tetrahydrochloride is an organic compound with the formula C12H14N4·4HCl. It is a derivative of benzidine and is widely used in various scientific applications, particularly in immunohistochemistry and immunoblotting. This compound is known for its ability to form a visible brown precipitate when oxidized, making it a valuable chromogen for detecting peroxidase activity in biological samples .
Mechanism of Action
Target of Action
The primary target of 3,3’-Diaminobenzidine tetrahydrochloride (DAB) is the enzyme peroxidase . Peroxidase plays a crucial role in various biological processes, including immune response and signal transduction .
Mode of Action
DAB interacts with peroxidase in the presence of hydrogen peroxide . This interaction results in the oxidation of DAB, where it serves as a hydrogen donor . The oxidized DAB then forms an insoluble brown-colored complex .
Biochemical Pathways
The interaction between DAB and peroxidase occurs within the context of the peroxidase-catalyzed oxidation reaction . This reaction is part of the broader set of redox reactions that play a key role in various biological processes, including cellular respiration and detoxification.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The result of DAB’s action is the formation of an insoluble brown-colored complex . This complex is visible under a microscope, making DAB a valuable tool in immunohistochemistry and other staining techniques to visualize the presence of antigens or antibodies in biological samples .
Action Environment
The action of DAB is influenced by environmental factors such as pH. The optimal pH for the DAB-peroxidase reaction is between 7.0 and 7.6 . Deviations from this range can result in reduced staining intensity or increased background noise . Additionally, DAB is toxic and potentially carcinogenic, necessitating careful handling and storage .
Biochemical Analysis
Biochemical Properties
3,3’-Diaminobenzidine tetrahydrochloride is a chromogen commonly used in biochemical reactions, particularly as a substrate for the enzyme peroxidase . The principle of its color reaction is that it loses electrons under the action of hydrogen peroxide, resulting in a color change and accumulation . This forms a brown, insoluble product, making the reaction highly sensitive and specific .
Cellular Effects
3,3’-Diaminobenzidine tetrahydrochloride is used to visualize peroxidase activity in cells . It is commonly used in immunohistochemistry, in situ hybridization, and Western Blot for membrane coloring or detection of endogenous peroxidase in cells or tissues .
Molecular Mechanism
In the peroxidase reaction, 3,3’-Diaminobenzidine tetrahydrochloride serves as a hydrogen donor in the presence of peroxide . The oxidized DAB forms an insoluble brown-colored complex .
Metabolic Pathways
3,3’-Diaminobenzidine tetrahydrochloride is involved in the peroxidase reaction, where it serves as a hydrogen donor
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Diaminobenzidine is typically synthesized by treating 3,3’-dichlorobenzidine with ammonia in the presence of a copper catalyst at high temperature and pressure. The reaction is followed by an acidic workup to yield the desired product . An alternative synthesis route involves the diacylation of benzidine with acetic anhydride under basic conditions, followed by nitration with nitric acid, saponification, and reduction with hydrochloric acid and iron .
Industrial Production Methods: The industrial production of 3,3’-Diaminobenzidine tetrahydrochloride involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .
Types of Reactions:
Oxidation: 3,3’-Diaminobenzidine undergoes oxidation in the presence of hydrogen peroxide and peroxidase, forming a brown precipitate.
Reduction: The compound can be reduced using hydrochloric acid and iron, converting it back to its amine form.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and peroxidase are commonly used reagents.
Reduction: Hydrochloric acid and iron are used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions on the aromatic rings.
Major Products Formed:
Oxidation: Brown precipitate (oxidized form of 3,3’-Diaminobenzidine).
Reduction: Amine form of 3,3’-Diaminobenzidine.
Substitution: Substituted derivatives of 3,3’-Diaminobenzidine.
Scientific Research Applications
3,3’-Diaminobenzidine tetrahydrochloride is extensively used in scientific research due to its unique properties. Some of its applications include:
Immunohistochemistry: Used as a chromogen for detecting peroxidase activity in tissue samples, allowing for the visualization of antigen-antibody complexes.
Immunoblotting: Employed in Western blotting techniques to detect specific proteins.
Histological Staining: Utilized as a stain for peroxidase activity in various biological samples.
Fluorescence In Situ Hybridization (FISH): Applied in FISH techniques for detecting specific nucleic acid sequences.
Spectrophotometric Determination of Selenium: Used as a reagent for the spectrophotometric determination of selenium.
Comparison with Similar Compounds
3,3’-Diaminobenzidine tetrahydrochloride is unique due to its high sensitivity and specificity in detecting peroxidase activity. Similar compounds include:
- 3,3’,4,4’-Biphenyltetramine tetrahydrochloride
- 3,3’,4,4’-Tetraaminobiphenyl tetrahydrochloride These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity .
Properties
IUPAC Name |
4-(3,4-diaminophenyl)benzene-1,2-diamine;tetrahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.4ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;;;/h1-6H,13-16H2;4*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDSORYAHBAGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021312 | |
Record name | 3,3',4,4'-Tetraaminobiphenyl tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Grey to purple-brown powder; [MSDSonline] | |
Record name | 3,3'-Diaminobenzidine tetrahydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7356 | |
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Color/Form |
Solid | |
CAS No. |
7411-49-6, 868272-85-9 | |
Record name | 3,3'-Diaminobenzidine tetrahydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-3,3',4,4'-tetramine, hydrochloride (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3',4,4'-Tetraaminobiphenyl tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenyl-3,3',4,4'-tetrayltetraammonium tetrachloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3-Diaminobenzidine tetrahydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-DIAMINOBENZIDINE TETRAHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26I0SJP460 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3,3'-DIAMINOBENZIDINE TETRAHYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5079 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
178-180 °C | |
Record name | 3,3'-DIAMINOBENZIDINE TETRAHYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5079 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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